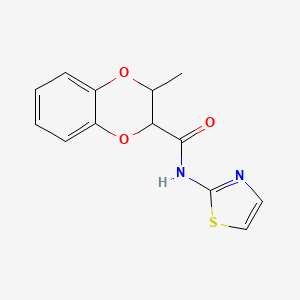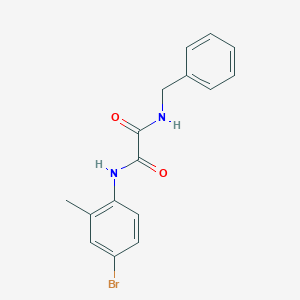
N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Vue d'ensemble
Description
N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a benzodioxine ring, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step often involves the cyclization of appropriate precursors to form the benzodioxine ring. This can be achieved through the reaction of catechol derivatives with suitable alkylating agents under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via electrophilic aromatic substitution. This step usually involves the iodination of aniline derivatives using iodine or iodinating reagents like N-iodosuccinimide.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the iodophenyl intermediate with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group or other reduced forms.
Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzodioxine compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a versatile intermediate for the construction of more complex molecules. Its reactivity makes it useful in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be investigated for its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic effects.
Industry
In the materials science field, this compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodophenyl group could facilitate interactions with hydrophobic pockets, while the carboxamide group might form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-bromophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-(2-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
Compared to its analogs with different halogen substituents, N-(2-iodophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the larger atomic radius and higher reactivity of the iodine atom. This can influence the compound’s reactivity and interactions in both chemical and biological contexts, potentially leading to distinct properties and applications.
Propriétés
IUPAC Name |
N-(2-iodophenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-10-15(21-14-9-5-4-8-13(14)20-10)16(19)18-12-7-3-2-6-11(12)17/h2-10,15H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJAZLYMJQOLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-N-(2-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4387501.png)
![N-butyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4387512.png)
![5-[(2-Fluorophenyl)methyl]-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one](/img/structure/B4387520.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4387537.png)
![2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387542.png)
![ethyl 4-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4387552.png)

![4-ethyl-N-[4-methyl-1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B4387564.png)
![1-[hydroxy(phenyl)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4387574.png)
![{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4387577.png)
![N-BENZYL-2-[2-(4-METHOXYPHENYL)ACETAMIDO]BENZAMIDE](/img/structure/B4387580.png)


